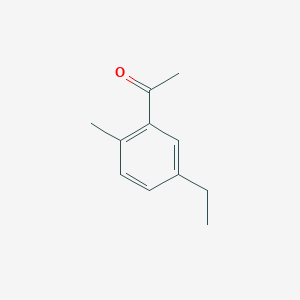

Ethanone, 1-(5-ethyl-2-methylphenyl)-

Description

Significance of Acetophenone (B1666503) Derivatives in Synthetic Organic Chemistry

Acetophenone and its derivatives are recognized as highly versatile precursors in the synthesis of a multitude of organic compounds. chemsrc.com They serve as fundamental building blocks for creating various heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. chemsrc.com The chemical reactivity of the acetophenone framework makes it an ideal starting material for multicomponent reactions, which allow for the efficient construction of complex molecular architectures in a single step. chemsrc.com This utility extends to the development of agrochemicals and provides a valuable scaffold for drug discovery and development.

Strategic Importance of Substituted Phenyl Ketones in Chemical Synthesis

The strategic value of phenyl ketones in chemical synthesis is greatly enhanced by the presence of substituents on the aromatic ring. The nature and position of these substituents can dramatically alter the molecule's reactivity. In the case of Ethanone (B97240), 1-(5-ethyl-2-methylphenyl)-, the methyl group is positioned ortho to the acetyl group. Such ortho-disubstituted phenyl ketones are known to be crucial structural motifs for facilitating specific C-C bond formations. The steric hindrance from the ortho-substituent can influence the conformation of the acetyl group relative to the phenyl ring, leading to unique reactivity patterns not observed in simpler, non-substituted phenyl ketones. This has been leveraged in advanced synthetic methods, including iridium-catalyzed hydrogen borrowing processes, which are valuable for creating branched ketones from alcohols.

Historical Development of Related Ethyl-Methylphenyl Ethanone Compounds

The synthesis of aromatic ketones like the ethyl-methylphenyl ethanone series is historically rooted in the development of one of organic chemistry's most fundamental reactions: the Friedel-Crafts acylation. First discovered by French scientist Charles Friedel and his American collaborator James Crafts in 1877, this reaction provided a general and effective method for attaching an acyl group to an aromatic ring. lumenlearning.comchemistryviews.orglibretexts.org

The reaction proceeds through an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acyl halide (like acetyl chloride) to form a highly electrophilic acylium ion. chemistryviews.org This electrophile is then attacked by the electron-rich aromatic ring of a substrate, such as 1-ethyl-4-methylbenzene, to form the corresponding aromatic ketone. chemistryviews.orgnih.gov The development of the Friedel-Crafts acylation was a pivotal moment, enabling chemists to synthesize a vast range of substituted acetophenones that were previously inaccessible. libretexts.orgnih.gov The synthesis of specific isomers, including the family of ethyl-methylphenyl ethanones, is a direct legacy of this landmark discovery.

Data Tables

Table 1: Physicochemical Properties of Ethanone, 1-(5-ethyl-2-methylphenyl)-

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-ethyl-2-methylphenyl)ethan-1-one |

| CAS Number | 70425-24-4 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Boiling Point | Data not available in cited sources |

| Density | Data not available in cited sources |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number |

|---|---|

| Ethanone, 1-(5-ethyl-2-methylphenyl)- | 70425-24-4 |

| Acetophenone | 98-86-2 |

| Ethanone, 1-(2-methylphenyl)- | 577-16-2 |

| Ethanone, 1-(4-methylphenyl)- | 122-00-9 |

| Ethanone, 1-(2-methyl-5-(1-methylethyl)phenyl)- | 1202-08-0 |

| Aluminum Chloride | 7446-70-0 |

Structure

3D Structure

Properties

CAS No. |

40920-52-3 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(5-ethyl-2-methylphenyl)ethanone |

InChI |

InChI=1S/C11H14O/c1-4-10-6-5-8(2)11(7-10)9(3)12/h5-7H,4H2,1-3H3 |

InChI Key |

TWJILFBDZKFYPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethanone, 1 5 Ethyl 2 Methylphenyl

Established Friedel-Crafts Acylation Approaches to Substituted Ethanones

The Friedel-Crafts acylation remains a cornerstone for the synthesis of aryl ketones, including Ethanone (B97240), 1-(5-ethyl-2-methylphenyl)-. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, in this case, 4-ethyltoluene (B166476), with an acylating agent such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. scirp.orgorganic-chemistry.orgwikipedia.org The acylium ion, generated from the acylating agent and the Lewis acid, then attacks the electron-rich aromatic ring. sigmaaldrich.com

Optimization of Catalyst Systems for Selective Acylation

The choice of Lewis acid catalyst is crucial in Friedel-Crafts acylation, influencing both the reaction rate and the regioselectivity. Aluminum chloride (AlCl₃) is a traditional and potent catalyst for this transformation. wikipedia.orgscribd.com However, its high reactivity can sometimes lead to side reactions. Other Lewis acids, such as ferric chloride (FeCl₃), zinc oxide (ZnO), and metal triflates, have been explored as milder and more selective alternatives. organic-chemistry.org

The acylation of 4-ethyltoluene with acetyl chloride is expected to yield primarily the desired product, Ethanone, 1-(5-ethyl-2-methylphenyl)-, due to the ortho- and para-directing effects of the methyl and ethyl groups. The acetyl group will preferentially add to the position that is para to the ethyl group and ortho to the methyl group, a sterically favored and electronically activated position.

Table 1: Effect of Various Lewis Acid Catalysts on the Acylation of 4-ethyltoluene with Acetyl Chloride

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Isomer Distribution (ortho:meta:para) |

| AlCl₃ | Dichloromethane (B109758) | 0 - rt | High | Predominantly para |

| FeCl₃ | Dichloromethane | rt | Moderate to High | High para selectivity |

| ZnCl₂ | Nitrobenzene (B124822) | 25 | Moderate | Good para selectivity |

| Zeolite H-BEA | Neat | 100 | Good | High para selectivity |

Note: The data in this table is illustrative and based on typical outcomes for Friedel-Crafts acylation of similar substrates. Precise yields and isomer distributions for the specific synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)- may vary.

Solvent Effects on Reaction Yields and Selectivity

The solvent plays a significant role in Friedel-Crafts acylation, affecting the solubility of the reactants and catalyst, and influencing the reaction's regioselectivity. Non-polar solvents like dichloromethane and carbon disulfide are commonly used. stackexchange.com In some cases, polar solvents such as nitrobenzene can alter the product distribution, favoring the formation of the thermodynamically more stable isomer. stackexchange.com For the synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)-, the choice of solvent can be optimized to maximize the yield of the desired para-acylated product.

Table 2: Influence of Solvent on the AlCl₃-Catalyzed Acylation of 4-ethyltoluene

| Solvent | Dielectric Constant (ε) | Temperature (°C) | Yield (%) | Predominant Isomer |

| Carbon Disulfide | 2.6 | 0 | Good | para |

| Dichloromethane | 9.1 | 0 - rt | High | para |

| 1,2-Dichloroethane | 10.4 | rt | High | para |

| Nitrobenzene | 34.8 | 25 | Moderate | para |

Note: This table presents general trends observed in Friedel-Crafts acylations. The specific outcomes for the synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)- should be experimentally determined.

Novel and Green Chemistry Synthetic Routes for Ethanone, 1-(5-ethyl-2-methylphenyl)-

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of novel routes for the preparation of aromatic ketones that minimize waste and utilize less hazardous reagents.

Transition Metal-Catalyzed Coupling Reactions for Ketone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. berkeley.eduorganic-chemistry.orgorgsyn.orgorganic-chemistry.orgscispace.com One such approach involves the coupling of an aryl halide or triflate with an acyl donor. For the synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)-, this could involve the reaction of a halogenated derivative of 4-ethyltoluene with an acetylating agent in the presence of a palladium catalyst. These methods often offer high functional group tolerance and milder reaction conditions compared to traditional Friedel-Crafts acylation.

Biocatalytic Transformations in Ethanone, 1-(5-ethyl-2-methylphenyl)- Synthesis

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. While specific biocatalytic routes for the direct synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)- are not yet well-established, research into the enzymatic acylation of aromatic compounds is an active area. Enzymes such as lipases and acyltransferases could potentially be engineered or screened for their ability to catalyze the acylation of 4-ethyltoluene.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have been shown to significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. scirp.orgrsc.orgresearchgate.netnih.govnih.gov In the context of Friedel-Crafts acylation, these techniques can enhance the efficiency of the synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)-.

Microwave-assisted Friedel-Crafts acylation can often be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net Ultrasound promotes the reaction by creating localized high temperatures and pressures through acoustic cavitation, which can lead to faster reaction rates and improved yields.

Table 3: Comparison of Conventional and Energy-Assisted Friedel-Crafts Acylation of Toluene (B28343) (as a model substrate)

| Method | Catalyst | Solvent | Time | Yield (%) |

| Conventional Heating | AlCl₃ | Dichloromethane | Several hours | Good |

| Microwave Irradiation | AlCl₃ | None | 15 min | 60-76 |

| Ultrasound Irradiation | FeCl₃ | Hexane | 30-45 min | Good |

Note: This table illustrates the potential benefits of microwave and ultrasound assistance based on the acylation of toluene. Similar enhancements are anticipated for the synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)-.

Multi-Step Synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)- Precursors

The immediate precursor required for the synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)- is 1-ethyl-4-methylbenzene, also known as 4-ethyltoluene. The strategic placement of the ethyl and methyl groups on the benzene (B151609) ring is crucial for the regioselective formation of the desired product in the subsequent acylation step.

Strategies for Functional Group Introduction on Ethyltoluene Scaffolds

The synthesis of the 1-ethyl-4-methylbenzene precursor is most commonly accomplished through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction introduces an ethyl group to the toluene ring. The methyl group present on the toluene ring is an activating, ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself.

The reaction of toluene with an ethylating agent, such as ethyl chloride or ethylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like a modified zeolite, leads to a mixture of ethyltoluene isomers. wikipedia.org

Reaction Scheme:

Toluene + Ethyl Chloride → Ethyltoluene + Hydrogen Chloride

While this reaction produces a mixture of 2-ethyltoluene, 3-ethyltoluene, and 4-ethyltoluene, the para-isomer (1-ethyl-4-methylbenzene) is often the major product due to steric hindrance at the ortho position. wikipedia.org To enhance the selectivity for the desired 4-ethyltoluene, modified zeolite catalysts can be employed, which, due to their shape-selective nature, favor the formation of the para-isomer. wikipedia.org

An alternative, though less direct, strategy involves the functionalization of ethylbenzene (B125841). Friedel-Crafts alkylation of ethylbenzene with a methylating agent would also yield a mixture of isomers. However, the ethyl group is also an ortho, para-director, leading to a mixture of 1-ethyl-2-methylbenzene (B166441) and 1-ethyl-4-methylbenzene. Separation of these isomers would be necessary to obtain the pure precursor.

Sequential Reaction Sequences for Targeted Substitution Patterns

Achieving the specific 1,2,4-trisubstituted pattern of Ethanone, 1-(5-ethyl-2-methylphenyl)- (acetyl group at position 1, methyl at 2, and ethyl at 5) relies on the directing effects of the substituents already present on the aromatic ring during the final acylation step. The precursor, 1-ethyl-4-methylbenzene, possesses two activating alkyl groups.

The synthesis of 1-ethyl-4-methylbenzene itself can be viewed as a sequential process. The first step is the presence of the methyl group on the benzene ring (toluene). The second step is the introduction of the ethyl group. The regiochemical outcome of this second step is controlled by the directing effect of the initial methyl group.

For the synthesis of the final target compound, the crucial step is the Friedel-Crafts acylation of 1-ethyl-4-methylbenzene. The methyl and ethyl groups on the ring will direct the incoming acetyl group. Both are activating groups and direct electrophiles to the ortho and para positions relative to themselves.

In the case of 1-ethyl-4-methylbenzene, the positions ortho to the methyl group are C2 and C6, and the para position is C4 (which is already occupied by the ethyl group). The positions ortho to the ethyl group are C3 and C5, and the para position is C1 (occupied by the methyl group). Therefore, the incoming electrophile (the acetyl group) will be directed to positions 2, 3, 5, and 6.

Considering the combined directing effects and steric hindrance, the substitution is expected to occur at the positions ortho to the methyl group (C2) and ortho to the ethyl group (C5). The formation of the desired isomer, 1-(5-ethyl-2-methylphenyl)ethanone, where the acetyl group is at position 1, the methyl group at position 2, and the ethyl group at position 5, is a result of acylation at the C2 position relative to the ethyl group and meta to the methyl group, which is sterically less hindered and electronically favored.

The primary and most direct method for the synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)- is the Friedel-Crafts acylation of 1-ethyl-4-methylbenzene.

This reaction involves treating 1-ethyl-4-methylbenzene with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. scribd.com

Reaction Scheme:

1-Ethyl-4-methylbenzene + Acetyl Chloride → Ethanone, 1-(5-ethyl-2-methylphenyl)- + Hydrogen Chloride

The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) electrophile, which then attacks the electron-rich aromatic ring of 1-ethyl-4-methylbenzene. The Lewis acid catalyst, typically aluminum chloride, is essential for the generation of the acylium ion. scribd.com

The regioselectivity of the acylation is governed by the directing effects of the methyl and ethyl groups already present on the benzene ring. As both are activating and ortho, para-directing groups, the substitution occurs at the position that is ortho to the methyl group and meta to the ethyl group, leading to the formation of Ethanone, 1-(5-ethyl-2-methylphenyl)-.

A plausible experimental procedure, based on analogous Friedel-Crafts acylation reactions, is detailed in the table below. scribd.com

Interactive Data Table: Plausible Reaction Conditions for the Synthesis of Ethanone, 1-(5-ethyl-2-methylphenyl)-

| Parameter | Value | Notes |

| Starting Material | 1-Ethyl-4-methylbenzene | Commercially available or synthesized via Friedel-Crafts alkylation of toluene. |

| Acylating Agent | Acetyl chloride | Can also use acetic anhydride. |

| Catalyst | Anhydrous Aluminum chloride (AlCl₃) | A strong Lewis acid is required. |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) | An inert solvent is necessary. |

| Temperature | 0 °C to room temperature | The reaction is typically started at a low temperature and then allowed to warm. |

| Reaction Time | 1-3 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up | Quenching with ice/HCl, extraction, and washing | To decompose the catalyst and separate the product. |

| Purification | Distillation or column chromatography | To obtain the pure product. |

| Expected Yield | Moderate to high | Yields for Friedel-Crafts acylations are generally good. |

Chemical Transformations and Reactivity of Ethanone, 1 5 Ethyl 2 Methylphenyl

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on substituted benzenes is determined by the electronic properties of the substituents already present on the ring.

Regioselectivity and Electronic Effects of Substituents

In the case of Ethanone (B97240), 1-(5-ethyl-2-methylphenyl)-, the phenyl ring is adorned with two activating groups (2-methyl and 5-ethyl) and one deactivating group (the acetyl group). The alkyl groups are electron-donating through an inductive effect, which enriches the electron density of the aromatic ring, thereby making it more susceptible to electrophilic attack. These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Conversely, the acetyl group is a deactivating group due to its electron-withdrawing resonance and inductive effects. This deactivation diminishes the nucleophilicity of the aromatic ring and directs incoming electrophiles to the meta position relative to the acetyl group.

The directing effects of these substituents are summarized in the table below:

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Methyl | 2 | Activating (Inductive) | ortho, para |

| Ethyl | 5 | Activating (Inductive) | ortho, para |

| Acetyl | 1 | Deactivating (Resonance and Inductive) | meta |

The ultimate regioselectivity of an electrophilic aromatic substitution reaction on Ethanone, 1-(5-ethyl-2-methylphenyl)- will be a consequence of the combined influence of these groups. The positions on the ring that are most activated and least sterically hindered will be the most likely sites of substitution. Specifically, the positions ortho and para to the methyl and ethyl groups are activated, while the positions meta to the acetyl group are the least deactivated. Therefore, incoming electrophiles are predicted to preferentially substitute at the 4- and 6-positions of the phenyl ring.

Influence of Reaction Conditions on Product Distribution

The distribution of products in electrophilic aromatic substitution reactions can be significantly influenced by the reaction conditions, including the nature of the electrophile, the catalyst employed, the solvent, and the temperature. For instance, in nitration reactions, the choice of nitrating agent (e.g., nitric acid in sulfuric acid versus a milder nitrating agent) can affect the isomer distribution.

Carbonyl Group Reactivity of Ethanone, 1-(5-ethyl-2-methylphenyl)-

The carbonyl group of the acetyl moiety is a key site of reactivity in Ethanone, 1-(5-ethyl-2-methylphenyl)-, undergoing a variety of transformations including reduction, oxidation, and condensation reactions.

Reduction Reactions to Hydroxyl Derivatives

The carbonyl group of ketones can be readily reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol. In this reaction, a hydride ion from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

The reduction of Ethanone, 1-(5-ethyl-2-methylphenyl)- with sodium borohydride would yield 1-(5-ethyl-2-methylphenyl)ethanol.

| Reactant | Reagent | Product |

| Ethanone, 1-(5-ethyl-2-methylphenyl)- | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | 1-(5-ethyl-2-methylphenyl)ethanol |

This reduction is a versatile method for the synthesis of the corresponding secondary alcohol, which can serve as a precursor for further synthetic modifications.

Oxidation Reactions to Carboxylic Acids

Strong oxidizing agents can oxidize the methyl group of the acetyl moiety to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent commonly used for this purpose. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out under heating in an aqueous solution. This transformation converts the acetyl group into a carboxyl group, yielding 5-ethyl-2-methylbenzoic acid.

| Reactant | Reagent | Product |

| Ethanone, 1-(5-ethyl-2-methylphenyl)- | Potassium Permanganate (KMnO₄), Heat | 5-ethyl-2-methylbenzoic acid |

This oxidation provides a synthetic route to the corresponding benzoic acid derivative, a valuable intermediate in organic synthesis.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl group of Ethanone, 1-(5-ethyl-2-methylphenyl)- can undergo condensation reactions with various nitrogen and oxygen nucleophiles. These reactions involve the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a new double bond.

With Nitrogen Nucleophiles:

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. This reaction is typically carried out in the presence of a weak acid or base. The product of this reaction would be Ethanone, 1-(5-ethyl-2-methylphenyl)- oxime. wikipedia.orgarpgweb.com

Hydrazone Formation: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. These reactions are often used for the characterization and derivatization of carbonyl compounds. nih.gov

With Oxygen Nucleophiles (via Condensation-type Reactions):

While direct condensation with simple oxygen nucleophiles like water or alcohols leads to reversible hemiacetal and acetal (B89532) formation, more complex condensation-type reactions can occur with activated methylene (B1212753) compounds.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction leads to the formation of a new carbon-carbon double bond. jmcs.org.mxresearchgate.net

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction would convert the carbonyl group of Ethanone, 1-(5-ethyl-2-methylphenyl)- into a carbon-carbon double bond, yielding 1-ethyl-4-methyl-2-(prop-1-en-2-yl)benzene. wikipedia.org

A summary of these condensation reactions is presented below:

| Nucleophile | Reaction Type | Product Type |

| Hydroxylamine (NH₂OH) | Condensation | Oxime |

| Hydrazine (NH₂NH₂) | Condensation | Hydrazone |

| Active Methylene Compound | Knoevenagel Condensation | α,β-Unsaturated compound |

| Phosphorus Ylide | Wittig Reaction | Alkene |

Derivatization Strategies for Ethanone, 1-(5-ethyl-2-methylphenyl)-

Derivatization of Ethanone, 1-(5-ethyl-2-methylphenyl)- can be achieved through various synthetic routes targeting its key functional groups. These strategies are instrumental in modifying the compound's physicochemical properties and exploring its potential in different chemical applications.

The carbonyl group of Ethanone, 1-(5-ethyl-2-methylphenyl)- is a prime site for derivatization. Reactions with nitrogen-based nucleophiles provide straightforward access to oxime and hydrazone derivatives.

Oxime Formation: The reaction of Ethanone, 1-(5-ethyl-2-methylphenyl)- with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding oxime. arpgweb.com The reaction is typically carried out in an alcoholic solvent and proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. nih.gov

Hydrazone Formation: Similarly, hydrazone derivatives can be synthesized by the condensation of Ethanone, 1-(5-ethyl-2-methylphenyl)- with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.govchemistryjournals.net The reaction is often catalyzed by a small amount of acid and involves the formation of a C=N bond, characteristic of hydrazones. researchgate.net These derivatives are often crystalline solids with sharp melting points, which can be useful for characterization purposes. chemistryjournals.net

A general synthetic scheme for the formation of oxime and hydrazone derivatives is presented below:

Interactive Data Table: Synthesis of Oxime and Hydrazone Derivatives

| Derivative | Reagent | General Conditions | Product Structure |

| Oxime | Hydroxylamine hydrochloride, Base (e.g., NaOH) | Alcoholic solvent, Reflux | |

| Phenylhydrazone | Phenylhydrazine, Acid catalyst (e.g., Acetic Acid) | Ethanolic solution, Heating | |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine, Acid catalyst | Methanolic solution |

The ethanone framework can be utilized as a scaffold for the synthesis of various heterocyclic compounds. These transformations often involve the carbonyl group and the adjacent methyl group.

For instance, reaction of Ethanone, 1-(5-ethyl-2-methylphenyl)- with reagents like substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. mdpi.com Chalcones, which can be synthesized from the starting ketone, are versatile intermediates for synthesizing a variety of heterocyclic systems such as pyrimidines and benzodiazepines through reactions with appropriate binucleophiles. The synthesis of thiazole (B1198619) derivatives can also be achieved by reacting α-haloketones (prepared from the starting ketone) with thioamides. These heterocyclic derivatives are of significant interest due to their diverse chemical and biological properties. nih.gov

The ethyl side chain on the phenyl ring provides another avenue for derivatization, although it is generally less reactive than the ethanone moiety. Radical halogenation, for instance, could selectively introduce a halogen at the benzylic position, which can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups. Furthermore, oxidation of the ethyl group could yield a carboxylic acid, opening up possibilities for amide and ester formation. Biosynthetic pathways have shown that ethyl side chains on complex molecules can be formed through sequential methylations, suggesting a potential, albeit complex, synthetic strategy. nih.govnih.gov

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of the transformations involving Ethanone, 1-(5-ethyl-2-methylphenyl)- is crucial for optimizing reaction conditions and predicting the formation of products.

Computational chemistry offers powerful tools for elucidating reaction mechanisms at a molecular level. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, identifying the structures of transition states and intermediates. researchgate.net This allows for the calculation of activation barriers and reaction energies, providing a theoretical basis for understanding reaction pathways. nih.gov For the transformations of Ethanone, 1-(5-ethyl-2-methylphenyl)-, computational modeling could be employed to study the stereoselectivity of reactions, the role of catalysts, and the effect of substituents on reactivity. nih.govresearchgate.net Such studies can complement experimental findings and guide the design of new synthetic routes.

Advanced Structural Characterization and Spectroscopic Investigations of Ethanone, 1 5 Ethyl 2 Methylphenyl and Its Derivatives

X-ray Crystallographic Analysis of Solid-State Conformations and Packing

Conformational Analysis in the Crystalline State

X-ray crystallography provides precise information about the conformation of a molecule in the solid state. For acetophenone (B1666503) derivatives, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the acetyl group. In the case of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone, the two independent molecules in the asymmetric unit are nearly planar. nih.gov The dihedral angles between the mean planes of the thioamide group and the benzene (B151609) ring are 7.5 (1)° and 4.3 (2)°, respectively. nih.gov For "Ethanone, 1-(5-ethyl-2-methylphenyl)-", steric hindrance between the ortho-methyl group and the acetyl group would likely lead to a non-planar conformation, where the acetyl group is twisted out of the plane of the phenyl ring to relieve steric strain. This twisting would affect the degree of conjugation between the carbonyl group and the aromatic ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of "Ethanone, 1-(5-ethyl-2-methylphenyl)-" in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

2D NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR spectra for "Ethanone, 1-(5-ethyl-2-methylphenyl)-" are not available, the application of these techniques can be inferred from the analysis of related structures. A combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For "Ethanone, 1-(5-ethyl-2-methylphenyl)-", COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group. It would also show correlations between the aromatic protons, helping to determine their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the molecule, such as the CH, CH2, and CH3 groups of the ethyl and methyl substituents, as well as the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the aromatic carbons bearing the substituents. For example, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon. The aromatic protons would show correlations to neighboring carbons and the carbons of the substituents, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. For "Ethanone, 1-(5-ethyl-2-methylphenyl)-", NOESY could reveal through-space interactions between the protons of the ortho-methyl group and the protons of the acetyl group, providing further evidence for the molecule's conformation in solution.

The following table outlines the expected 1H and 13C NMR chemical shifts for "Ethanone, 1-(5-ethyl-2-methylphenyl)-" based on the analysis of similar substituted acetophenones. mdpi.comrsc.org

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~198-202 |

| Acetyl CH₃ | ~2.5-2.6 (s) | ~26-27 |

| Aromatic C-1 | - | ~135-138 |

| Aromatic C-2 | - | ~138-141 |

| Aromatic C-3 | ~7.1-7.3 (d) | ~128-130 |

| Aromatic C-4 | ~7.2-7.4 (dd) | ~130-132 |

| Aromatic C-5 | - | ~142-145 |

| Aromatic C-6 | ~7.0-7.2 (d) | ~125-127 |

| Ethyl CH₂ | ~2.6-2.8 (q) | ~28-30 |

| Ethyl CH₃ | ~1.1-1.3 (t) | ~15-17 |

| Methyl (on ring) | ~2.2-2.4 (s) | ~20-22 |

Note: The expected chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. slideshare.net For "Ethanone, 1-(5-ethyl-2-methylphenyl)-", DNMR could be employed to study the rotational barrier of the acetyl group. Due to steric hindrance from the ortho-methyl group, the rotation around the bond connecting the carbonyl group to the phenyl ring is likely to be restricted. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals as the rate of rotation increases, allowing for the determination of the activation energy for this conformational process. researchgate.net

Solid-State NMR for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) provides valuable structural information for materials in the solid state, including both crystalline and amorphous forms. While X-ray crystallography provides detailed information for single crystals, ssNMR can be used to study polycrystalline or amorphous samples. For "Ethanone, 1-(5-ethyl-2-methylphenyl)-", ssNMR could be used to probe the local environment of the carbon and proton atoms in the solid state. This could reveal information about different polymorphs, if they exist, by detecting differences in chemical shifts and relaxation times. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl groups.

Mass Spectrometry Fragmentation Mechanisms and Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. For Ethanone (B97240), 1-(5-ethyl-2-methylphenyl)-, electron ionization (EI) mass spectrometry typically induces reproducible fragmentation of the molecular ion (M⁺˙), providing a characteristic fingerprint. The fragmentation pathways are largely governed by the stability of the resulting carbocations and neutral radicals.

The primary fragmentation events for aromatic ketones like Ethanone, 1-(5-ethyl-2-methylphenyl)- involve alpha-cleavage (α-cleavage) at the carbonyl group and cleavages related to the substituents on the aromatic ring. asdlib.orgchemguide.co.uk The molecular ion (m/z 162) can undergo α-cleavage to lose a methyl radical (•CH₃), forming a highly stable acylium ion [M-15]⁺ at m/z 147. asdlib.org This is often the base peak in the spectrum due to the resonance stabilization of the acylium ion.

Another significant fragmentation pathway involves the loss of the entire acetyl group (•COCH₃) through cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a substituted phenyl cation at m/z 119. Further fragmentation can occur from the alkyl substituents on the ring. A characteristic loss for ethyl-substituted aromatic compounds is the cleavage of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage, leading to a stable secondary benzylic cation. For the [M]⁺˙ ion, this would result in an ion at m/z 147.

Table 1: Proposed Mass Spectrometry Fragmentation of Ethanone, 1-(5-ethyl-2-methylphenyl)-

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 162 | [M]⁺˙ (Molecular Ion) | [C₁₁H₁₄O]⁺˙ | Ionization of parent molecule |

| 147 | [M - CH₃]⁺ | [C₁₀H₁₁O]⁺ | α-cleavage of the acetyl methyl group |

| 119 | [M - COCH₃]⁺ | [C₉H₁₁]⁺ | Cleavage of the C(O)-Aryl bond |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of tropylium (B1234903) ion after subsequent fragmentations |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to establish the connectivity of atoms within a molecule by analyzing the fragmentation of a pre-selected precursor ion. wikipedia.org In the context of Ethanone, 1-(5-ethyl-2-methylphenyl)-, MS/MS can unequivocally confirm the substitution pattern on the aromatic ring, which might be ambiguous from the initial mass spectrum alone. nih.govresearchgate.net

For structural elucidation, the base peak ion at m/z 147 ([M - CH₃]⁺) would be selected as the precursor ion in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org The fragmentation of the m/z 147 acylium ion would be expected to show the loss of carbon monoxide (CO), a characteristic fragmentation of acylium ions, to produce a fragment at m/z 119 ([C₉H₁₁]⁺). Further fragmentation of the m/z 119 ion can help confirm the arrangement of the ethyl and methyl groups on the phenyl ring. The ability of MS/MS to generate specific fragmentation patterns for selected ions makes it an invaluable tool for differentiating positional isomers. nih.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. nih.govmestrelabcn.com For a molecule like Ethanone, 1-(5-ethyl-2-methylphenyl)-, HRMS is essential to confirm its chemical formula as C₁₁H₁₄O. uky.edu

While nominal mass spectrometry might identify the molecular ion at m/z 162, numerous other chemical formulas could also correspond to this integer mass. HRMS distinguishes between these possibilities by measuring the exact mass. The theoretical exact mass of C₁₁H₁₄O is 162.104465 Da. An experimental measurement matching this value with high accuracy confirms the elemental composition and rules out other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas). researchgate.net This level of certainty is crucial in chemical identification and structural verification. nih.gov

Table 2: Elemental Composition Determination by HRMS

| Elemental Formula | Theoretical Exact Mass (Da) | Nominal Mass |

|---|---|---|

| C₁₁H₁₄O | 162.104465 | 162 |

| C₁₀H₁₀N₂ | 158.084398 | 158 |

| C₁₂H₁₈ | 162.140851 | 162 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes. nih.gov

Characteristic Band Assignments and Vibrational Modes

The FT-IR and Raman spectra of Ethanone, 1-(5-ethyl-2-methylphenyl)- are expected to show characteristic bands corresponding to its constituent functional groups: the carbonyl group, the substituted aromatic ring, and the alkyl (methyl and ethyl) groups. The assignments are based on known frequencies for substituted acetophenones and aromatic compounds. mdpi.comresearchgate.net

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the FT-IR spectrum between 1680-1700 cm⁻¹, characteristic of an aryl ketone. researchgate.net The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone. This mode would also be present, though typically weaker, in the Raman spectrum.

Aromatic C-H Stretching: These vibrations appear as a group of weaker bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region. scialert.net

Aromatic C=C Stretching: The phenyl ring gives rise to characteristic bands in the 1450-1610 cm⁻¹ region. Typically, two or three bands are observed, corresponding to quadrant and semi-circle stretching modes of the benzene ring. sapub.org

Aliphatic C-H Bending: The scissoring and bending vibrations of the CH₃ and CH₂ groups appear in the 1370-1470 cm⁻¹ range. scialert.net

Aromatic C-H Out-of-Plane Bending: Strong bands in the FT-IR spectrum between 700-900 cm⁻¹ are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.

Table 3: Predicted Vibrational Frequencies for Ethanone, 1-(5-ethyl-2-methylphenyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Medium |

| 3000-2850 | Aliphatic C-H Stretch | Medium-Strong | Strong |

| 1700-1680 | C=O Stretch | Strong | Weak |

| 1610-1580 | Aromatic C=C Stretch | Medium | Strong |

| 1520-1450 | Aromatic C=C Stretch | Medium | Strong |

| 1470-1440 | CH₂/CH₃ Scissoring/Bending | Medium | Medium |

| 1380-1360 | CH₃ Symmetric Bend (Umbrella) | Strong | Weak |

| 900-700 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |

Hydrogen Bonding and Other Non-Covalent Interactions

The carbonyl oxygen of Ethanone, 1-(5-ethyl-2-methylphenyl)- is a hydrogen bond acceptor. In the presence of hydrogen bond donors (e.g., phenols, alcohols, or even in the solid state via C-H···O interactions), the vibrational frequency of the C=O stretching mode is affected. mdpi.comtandfonline.com Intermolecular hydrogen bonding weakens the C=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber (a red shift) in the FT-IR spectrum. tandfonline.com The magnitude of this shift is proportional to the strength of the hydrogen bond. mdpi.com Studying these shifts in various solvents or in co-crystallized structures provides insight into the intermolecular forces governing the molecule's behavior in different environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like Ethanone, 1-(5-ethyl-2-methylphenyl)- exhibit characteristic absorption bands in the ultraviolet region corresponding to the promotion of electrons from lower to higher energy molecular orbitals.

Two primary types of electronic transitions are expected for this compound:

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and the conjugated carbonyl group. These typically result in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths, generally below 280 nm. physchemres.org For substituted acetophenones, a strong band around 240-250 nm is common.

n → π Transitions:* This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. researchgate.net This is a lower-energy transition and is formally forbidden by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically in the 300-330 nm range for acetophenones. rsc.org

The presence of alkyl (methyl and ethyl) substituents on the phenyl ring acts to slightly modify these transitions compared to unsubstituted acetophenone. As electron-donating groups, they can cause a small bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) for the π → π* transition. nih.gov

Table 4: Expected Electronic Transitions for Ethanone, 1-(5-ethyl-2-methylphenyl)-

| Transition Type | Approximate λ_max (nm) | Expected Molar Absorptivity (ε) | Associated Orbitals |

|---|---|---|---|

| π → π | ~245-255 | High (>10,000 L mol⁻¹ cm⁻¹) | Aromatic/Carbonyl π system |

| n → π | ~310-325 | Low (<500 L mol⁻¹ cm⁻¹) | Carbonyl oxygen lone pair |

Mentioned Compounds

Chromophore Analysis and Substituent Effects

The electronic absorption properties of Ethanone, 1-(5-ethyl-2-methylphenyl)-, are primarily dictated by the acetophenone moiety, which serves as the principal chromophore. This structural unit consists of a carbonyl group (C=O) conjugated with the phenyl ring. The interaction between the carbonyl group's π system and the aromatic ring's π system gives rise to characteristic electronic transitions, mainly the π → π* and n → π* transitions, which are observable in the ultraviolet-visible (UV-Vis) spectrum. keralapsc.gov.in The precise wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption bands associated with these transitions are highly sensitive to the electronic and steric nature of substituents on the aromatic ring.

In Ethanone, 1-(5-ethyl-2-methylphenyl)-, the phenyl ring is substituted with a methyl group at the C2 (ortho) position and an ethyl group at the C5 (meta) position relative to the acetyl group. Both alkyl groups are weak electron-donating groups through inductive and hyperconjugation effects. However, their influence on the chromophore is distinct due to their positions.

Electronic and Steric Effects of Substituents:

2-Methyl Group (ortho-substituent): The primary influence of the ortho-methyl group is steric hindrance. cdnsciencepub.com This steric strain can disrupt the coplanarity between the acetyl group and the phenyl ring. For maximum π-conjugation, which stabilizes the ground state and lowers the energy of the excited state, the carbonyl group and the aromatic ring must be in the same plane. The presence of the ortho-methyl group forces the acetyl group to twist out of this plane, thereby reducing conjugation. This "steric inhibition of resonance" leads to a hypsochromic shift (blue shift) in the π → π* absorption band, moving it to a shorter wavelength, as the energy gap between the ground and excited states increases. This steric effect typically outweighs the weak bathochromic (red shift) effect expected from the methyl group's electron-donating nature.

5-Ethyl Group (meta-substituent): The ethyl group at the meta-position exerts a weak electron-donating inductive effect. Due to its meta-position, it cannot directly participate in resonance with the carbonyl group. Consequently, its impact on the electronic transitions of the chromophore is minimal, causing only a slight modification of the absorption spectrum.

The combined influence of these substituents results in a UV-Vis spectrum where the steric effect of the ortho-methyl group is the dominant factor in determining the position of the main absorption bands.

Spectroscopic Investigations:

Substituent effects are also evident in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the 13C NMR chemical shift of the carbonyl carbon. The deshielding of the carbonyl carbon is influenced by the degree of conjugation with the phenyl ring. cdnsciencepub.com When steric hindrance from an ortho-substituent reduces this conjugation, the carbonyl carbon is shielded (moves upfield to a lower ppm value) compared to an unobstructed analogue like 4'-methylacetophenone. cdnsciencepub.comcdnsciencepub.com

The following tables summarize the expected effects of various substituents on the acetophenone chromophore, providing context for the specific case of Ethanone, 1-(5-ethyl-2-methylphenyl)-.

Table 1: Influence of Substituents on the π → π Transition of the Acetophenone Chromophore*

| Compound | Substituent(s) | Position(s) | Primary Effect(s) | Expected Shift in λmax |

| Acetophenone | -H | - | Baseline | - |

| 4'-Methylacetophenone | -CH₃ | para | Electronic (+I, Hyperconjugation) | Bathochromic (Red Shift) |

| 2'-Methylacetophenone | -CH₃ | ortho | Steric > Electronic | Hypsochromic (Blue Shift) |

| 4'-Nitroacetophenone | -NO₂ | para | Electronic (-M, -I), extended conjugation | Bathochromic (Red Shift) |

| 4'-Methoxyacetophenone | -OCH₃ | para | Electronic (+M) | Strong Bathochromic (Red Shift) |

| Ethanone, 1-(5-ethyl-2-methylphenyl)- | -CH₃, -C₂H₅ | ortho, meta | Steric (from ortho-CH₃) > Electronic | Hypsochromic (Blue Shift) |

This table presents qualitative predictions based on established principles of electronic and steric effects.

Table 2: Representative 13C NMR Chemical Shifts of the Carbonyl Carbon in Substituted Acetophenones

| Compound | Substituent(s) | Position(s) | Key Influence | Approx. Carbonyl 13C Shift (ppm) |

| Acetophenone | -H | - | Baseline | 198.1 |

| 4'-Methylacetophenone | -CH₃ | para | Electronic Donation | 197.8 |

| 4'-Nitroacetophenone | -NO₂ | para | Electronic Withdrawal | 197.6 |

| 2'-Methylacetophenone | -CH₃ | ortho | Steric Inhibition of Resonance | 201.2 |

| 2',6'-Dimethylacetophenone | -CH₃ | ortho, ortho | Severe Steric Hindrance | 204.9 |

Data compiled from various spectroscopic studies and databases. cdnsciencepub.com Shifts are approximate and can vary with solvent.

The data illustrate that while para-substituents cause minor electronic perturbations to the carbonyl chemical shift, ortho-substituents that induce steric hindrance and reduce conjugation lead to a significant downfield shift (deshielding). cdnsciencepub.com This provides strong evidence for the twisting of the acetyl group relative to the phenyl ring.

Computational Chemistry and Theoretical Studies of Ethanone, 1 5 Ethyl 2 Methylphenyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the distribution of electrons within the molecule and to calculate its energy, which are key to predicting its geometry, reactivity, and other properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. espublisher.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the structure that corresponds to the minimum energy on the potential energy surface.

For Ethanone (B97240), 1-(5-ethyl-2-methylphenyl)-, DFT calculations would likely be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G* or larger to accurately describe the electronic distribution. worldscientific.comresearchgate.net The calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. A primary focus would be the orientation of the acetyl group relative to the substituted phenyl ring. Studies on similar acetophenones show that the acetyl group is typically coplanar with the benzene (B151609) ring to maximize conjugation. ias.ac.in

Furthermore, DFT provides thermodynamic data, including the standard Gibbs free energy of formation, which is a crucial indicator of the molecule's thermodynamic stability. chemeo.com

Illustrative Data: Calculated Thermodynamic Properties This table shows the type of energetic data that would be generated from DFT calculations for the optimized geometry of the molecule.

| Property | Illustrative Value | Unit |

| Total Electronic Energy | -501.123 | Hartrees |

| Enthalpy | -501.000 | Hartrees |

| Gibbs Free Energy | -501.050 | Hartrees |

Note: These values are hypothetical and for illustrative purposes only.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) are more computationally demanding than DFT but can offer higher accuracy for electronic structure and energy predictions. ekb.eg For Ethanone, 1-(5-ethyl-2-methylphenyl)-, ab initio calculations could be used to refine the geometries and energies obtained from DFT or to serve as a benchmark for validating the accuracy of the chosen DFT functional.

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. worldscientific.comnih.gov By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted. These predicted values are often linearly scaled to correct for systematic errors, resulting in excellent agreement with experimental data, often with a root-mean-square deviation of less than 0.2 ppm for ¹H shifts. mdpi.comnih.gov

Illustrative Data: Predicted vs. Experimental ¹H NMR Chemical Shifts This table demonstrates how calculated NMR data would be compared to experimental values to aid in spectral assignment.

| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) |

| Acetyl-CH₃ | 2.55 | 2.51 |

| Phenyl-CH₃ | 2.38 | 2.35 |

| Ethyl-CH₂ | 2.70 | 2.66 |

| Ethyl-CH₃ | 1.25 | 1.22 |

| Aromatic-H (ortho) | 7.20 | 7.17 |

| Aromatic-H (meta) | 7.35 | 7.31 |

| Aromatic-H (para) | 7.75 | 7.70 |

Note: These values are hypothetical and for illustrative purposes only.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a detailed assignment of the experimental vibrational bands. ekb.eg This analysis is crucial for identifying characteristic functional group vibrations, such as the C=O stretch of the ketone group. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. mdpi.com

For a flexible molecule like Ethanone, 1-(5-ethyl-2-methylphenyl)-, different spatial arrangements, or conformers, can exist due to rotation around single bonds. These conformers, also known as rotamers, are often separated by small energy barriers. wikipedia.org

Computational methods can be used to determine the energy profile for rotation around specific bonds, such as the C-C bond connecting the acetyl group to the phenyl ring or the bonds within the ethyl group. By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy curve is generated. The peaks of this curve represent the energy barriers to rotation, and the valleys correspond to stable or metastable conformers. researchgate.netrsc.org Studies on related acetophenones have quantified these barriers, providing insight into the flexibility of the acetyl group. nih.gov

The conformation and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), within a DFT framework. researchgate.net

In the PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of how the solvent stabilizes different charge distributions and conformations of the solute molecule. For Ethanone, 1-(5-ethyl-2-methylphenyl)-, these calculations could predict how its conformational equilibrium and spectroscopic properties might change in solvents of varying polarity, such as heptane (B126788) versus methanol (B129727). nih.govacs.orgasianpubs.org

Reactivity Prediction and Reaction Pathway Modeling

Detailed computational modeling of reaction pathways for Ethanone, 1-(5-ethyl-2-methylphenyl)- is not present in the current body of scientific literature. Such studies would typically involve sophisticated quantum mechanical calculations to map out the potential energy surface of a reaction, providing insights into its mechanism.

Transition State Characterization and Activation Energies

There are no published studies that specifically characterize the transition states or calculate the activation energies for reactions involving Ethanone, 1-(5-ethyl-2-methylphenyl)-. This information is crucial for understanding the kinetics of chemical transformations and predicting the feasibility of different reaction pathways. For related compounds, density functional theory (DFT) is a common method used to investigate reaction mechanisms and determine these energetic parameters. chemrxiv.orgmdpi.com

Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational models to predict the regioselectivity, chemoselectivity, or stereoselectivity of reactions for Ethanone, 1-(5-ethyl-2-methylphenyl)- have not been developed. Theoretical studies on similar molecules, such as aryl hetaryl thioketones, have utilized analyses of Parr functions and Mulliken atomic spin densities to predict the most reactive sites and understand selectivity in cycloaddition reactions. nih.govchemrxiv.org However, no such specific data exists for the target compound.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR models are powerful tools for predicting the biological activity and physicochemical properties of chemical compounds. researchgate.netsciforum.net The development of these models relies on the availability of experimental data for a series of related compounds.

Development of Predictive Models for Chemical and Biological Behavior (excluding human/clinical properties)

There is no evidence of the development or application of QSAR or QSPR models specifically for Ethanone, 1-(5-ethyl-2-methylphenyl)-. Building such models would require a dataset of structurally similar compounds with measured properties, which does not appear to have been compiled or analyzed for this specific chemical structure. While general QSAR/QSPR models for substituted acetophenones might exist, their direct and accurate applicability to this particular isomer is not documented. researchgate.net

Mechanistic Biological Studies and Biochemical Interactions of Ethanone, 1 5 Ethyl 2 Methylphenyl and Its Derivatives in Vitro and in Silico Focus

Molecular Docking and Dynamics Simulations with Target Biomolecules

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (protein). These techniques provide insights into binding modes, affinities, and the stability of the protein-ligand complex at an atomic level.

In silico studies have been employed to investigate the interaction of derivatives of Ethanone (B97240), 1-(5-ethyl-2-methylphenyl)- with specific protein targets. One such study focused on the interaction of the ChemBridge compound CB5712809, an analog, with the Kelch-like ECH-associated protein 1 (Keap1), a key regulator in cellular responses to oxidative stress.

The analysis revealed specific interactions within the Keap1 binding pocket. The complex was stabilized by four hydrophobic interactions involving the amino acid residues Phe478 and Phe577. Current time information in San Diego, CA, US. Furthermore, the stability of the binding was enhanced by the formation of four hydrogen bonds between the compound and specific residues of the Keap1 protein, namely Arg415, Ser508, and Gln530. Current time information in San Diego, CA, US. These detailed interaction profiles are crucial for understanding the structural basis of molecular recognition and for the rational design of more potent and selective inhibitors.

| Interaction Type | Interacting Keap1 Residues |

|---|---|

| Hydrophobic Interactions | Phe478, Phe577 |

| Hydrogen Bonds | Arg415, Ser508, Gln530 |

Binding affinity, often expressed as a docking score or in units of energy (kcal/mol), is a key metric predicted by molecular docking simulations to estimate the strength of a protein-ligand interaction. Lower energy values typically indicate a more favorable and stable binding.

Comparative docking analysis has been performed to evaluate the binding efficacy of these compounds. For instance, the derivative CB5712809 exhibited a better predicted binding efficacy of -10.0 kcal/mol compared to a known Keap1 inhibitor, KI696, which had a score of -9.0 kcal/mol. Current time information in San Diego, CA, US.

Studies on another analog, Ethanone, 1-(2-hydroxy-5-methylphenyl)-, explored its binding affinity against several key proteins in the bacterium Staphylococcus aureus. researchgate.net The results indicated favorable interactions with multiple essential bacterial enzymes, suggesting a potential mechanism for its antimicrobial activity. researchgate.net The predicted binding affinities for this analog against various S. aureus proteins are detailed in the table below. researchgate.net

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Dehydrosqualene synthase (CrtM) | 2ZCO | -6.8 |

| Dihydrofolate reductase (DHFR) | 2W9S | -6.4 |

| Clumping factor A (ClfA) | 1N67 | -6.3 |

| Sortase-A | 1T2P | -6.2 |

| DNA gyrase | 3U2D | -5.9 |

| Undecaprenyl diphosphate (B83284) synthase (UPPS) | 4H8E | -5.3 |

In Vitro Enzyme Inhibition Studies and Mechanism of Action

While in silico methods provide valuable predictions, in vitro enzyme assays are essential for experimental validation. These studies quantify the inhibitory effect of a compound on a specific enzyme's activity and help to elucidate its mechanism of action.

The potency of an enzyme inhibitor is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a more fundamental measure of the inhibitor's binding affinity.

Studies on various acetophenone (B1666503) derivatives have demonstrated their potential as inhibitors of several metabolic enzymes. For example, a range of acetophenone derivatives were found to be effective inhibitors of α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.gov Another study on benzonate derivatives of acetophenone identified compounds with potent α-glucosidase inhibitory activity, with one derivative (7u) showing an IC50 value of 1.68 µM, making it significantly more active than the standard drug acarbose. nih.gov

| Enzyme Target | Derivative Class | Kinetic Parameter | Reported Value Range | Reference |

|---|---|---|---|---|

| α-Glycosidase | General Acetophenones (1-6) | Ki | 167.98 - 304.36 µM | nih.gov |

| α-Glycosidase | Benzonate Acetophenones | IC50 | 1.68 - 7.88 µM | nih.gov |

| Acetylcholinesterase (AChE) | General Acetophenones (1-6) | Ki | 71.34 - 143.75 µM | nih.gov |

| Human Carbonic Anhydrase I (hCA I) | General Acetophenones (1-6) | Ki | 555.76 - 1043.66 µM | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | General Acetophenones (1-6) | Ki | 598.63 - 945.76 µM | nih.gov |

Enzyme inhibitors can act through different mechanisms. Orthosteric inhibitors bind to the enzyme's active site, directly competing with the natural substrate. In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the activity of the active site.

Determining the binding site is crucial for understanding the inhibition mechanism. Molecular docking studies, as described in section 6.1.1, can provide initial hypotheses. If a compound consistently docks into the known active site of an enzyme, it suggests an orthosteric mechanism. Binding to a distinct, separate pocket would imply an allosteric mode of action.

Further kinetic analysis can help differentiate these mechanisms. For instance, detailed mechanistic studies on a potent acetophenone derivative (7u) against α-glucosidase revealed a mixed-type inhibition pattern, with a Ki value of 2.28 µM. nih.gov Mixed inhibition can occur when an inhibitor binds to a site distinct from the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its maximum catalytic rate.

In Vitro Antimicrobial Activity Mechanisms

The antimicrobial properties of acetophenone derivatives have been linked to their ability to interfere with essential bacterial processes. In silico and in vitro studies provide a framework for understanding these mechanisms.

The molecular docking results for Ethanone, 1-(2-hydroxy-5-methylphenyl)-, against S. aureus proteins suggest a clear mechanistic basis for its potential antibacterial activity. researchgate.net The predicted binding to enzymes like DNA gyrase and Dihydrofolate reductase (DHFR) is particularly significant. DNA gyrase is essential for DNA replication, and its inhibition would halt bacterial cell division. DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. Inhibition of DHFR disrupts these critical metabolic pathways, leading to bacterial cell death. researchgate.netnih.gov

Broader mechanistic studies on other acetophenone derivatives have shown they can exert their bactericidal effects by physically damaging the bacterial cell membrane. globethesis.com This damage increases the permeability of the membrane, leading to leakage of cellular contents and ultimately cell death. globethesis.com The hydrophobicity of the bacterial cell surface can also influence the effectiveness of these compounds, suggesting that interactions with the cell envelope are a key aspect of their antimicrobial action. nih.govresearchgate.net

Bacterial and Fungal Growth Inhibition Mechanisms

While specific studies on the antimicrobial mechanisms of Ethanone, 1-(5-ethyl-2-methylphenyl)- are not extensively detailed in publicly available literature, research on analogous acetophenone derivatives provides significant insights. The antimicrobial action of these compounds is often multifaceted. Some dihydroxyacetophenone derivatives have demonstrated potent antibacterial activity, particularly against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net

The precise mechanisms of bacterial and fungal growth inhibition by acetophenone derivatives are thought to involve disruption of cellular integrity and key enzymatic processes. While not definitively proven for this specific ethanone, related compounds are known to interfere with microbial cell membranes due to their lipophilic nature, leading to increased permeability and eventual cell death.

Structure-Activity Relationships (SAR) for In Vitro Antimicrobial Potency

The antimicrobial potency of acetophenone derivatives is intrinsically linked to their chemical structure. nih.gov Structure-activity relationship (SAR) studies on various substituted acetophenones have revealed that the nature, position, and number of substituents on the phenyl ring significantly influence their biological activity.

For instance, the presence of hydroxyl and bromo groups on the acetophenone scaffold has been shown to confer significant biological activity. nih.gov Studies on a range of acetophenone derivatives have indicated that spatial, electronic, and topological descriptors are predominant factors influencing their antibacterial action. nih.gov Lipophilicity and hydrogen-bond acidity have been identified as primary factors for the antimicrobial action of related compounds. dtic.mil An increase in the alkyl chain length of substituents can lead to increased antimicrobial activity, up to a certain point where solubility becomes a limiting factor. dtic.mil

| Compound Class | Key Structural Features Influencing Antimicrobial Activity | Observed Effects |

| Dihydroxyacetophenones | Presence of hydroxyl and bromo groups | Significant antibacterial activity, especially against Pseudomonas aeruginosa. nih.govresearchgate.net |

| Substituted Acetophenones | Spatial, electronic, and topological properties | Predominantly influence antibacterial activity. nih.gov |

| Alkyl Substituted Phenols | Increasing alkyl chain length | Increased antimicrobial activity up to a certain point. dtic.mil |

In Vitro Antioxidant Activity Mechanisms

Acetophenone and its analogues are naturally occurring compounds found in many plants and are recognized for their antioxidant properties. nih.gov The mechanisms behind their antioxidant activity are varied and include radical scavenging and metal chelation.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of acetophenone derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. youtube.com In the DPPH assay, antioxidant molecules donate a proton to the stable DPPH free radical, converting it to a colorless product, with the change in absorbance being measurable. nih.gov

Studies on acetophenone benzoylhydrazones have demonstrated their potential as antioxidant agents. nih.gov The presence of hydrazone and phenolic hydroxyl moieties is thought to contribute to their radical-scavenging activity. nih.gov For example, a 2,4-dihydroxyacetophenone analogue was identified as a potent radical scavenger in the DPPH assay. nih.gov The antioxidant potential of these derivatives often increases in a concentration-dependent manner. nih.gov

| Assay | Principle | Relevance to Acetophenones |

| DPPH | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. scispace.com | Acetophenone derivatives, particularly those with hydroxyl groups, have shown significant scavenging activity. nih.govnih.gov |

| ABTS | Measures the ability of a compound to scavenge the ABTS radical cation. | Applicable for both hydrophilic and lipophilic antioxidants, making it suitable for a range of acetophenone derivatives. youtube.com |

Metal Chelation Properties

Transition metals can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov The ability of a compound to chelate metal ions is therefore an important antioxidant mechanism. Polyphenolic compounds, which share structural similarities with certain acetophenone derivatives, are known to be effective metal chelators. nih.gov

The chelation potential is often dependent on the arrangement of hydroxyl and carbonyl groups, which can form stable complexes with metal ions like copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). nih.govtsijournals.comresearchgate.net Spectroscopic studies have confirmed that some acetophenone derivatives can interact with Cu²⁺ to form a 1:1 complex. nih.gov Resacetophenone, a dihydroxyacetophenone, is a well-known complexing agent that can coordinate with a wide number of metal ions. tsijournals.com The formation of these metal chelates can prevent the participation of these metals in redox reactions that generate harmful free radicals. iupac.org

In Vitro Cellular Pathway Modulation and Apoptosis Induction Mechanisms

Emerging research indicates that some acetophenone derivatives possess the ability to modulate cellular pathways and induce apoptosis, or programmed cell death, in various cell lines. These properties are of significant interest in the context of developing new therapeutic agents.

Investigation of Cell Cycle Arrest Mechanisms (in non-human cell lines)

While direct studies on Ethanone, 1-(5-ethyl-2-methylphenyl)- are limited, research on related acetophenone derivatives has provided evidence of their potential to induce cell cycle arrest. This is a critical mechanism for controlling cell proliferation. The specific phases of the cell cycle (G1, S, G2, or M) that are affected can vary depending on the specific compound and cell line being studied. The induction of cell cycle arrest prevents damaged cells from replicating, providing an opportunity for DNA repair or, alternatively, for the initiation of apoptosis.

Caspase Activation and Apoptotic Pathway Analysis (in non-human cell lines)

There are no specific research articles or experimental data available that describe the activation of caspases or the analysis of apoptotic pathways in any non-human cell lines upon treatment with Ethanone, 1-(5-ethyl-2-methylphenyl)- or its close derivatives. The general literature on apoptosis describes the roles of various caspases as key mediators of programmed cell death, which can be initiated through both extrinsic and intrinsic pathways. However, the specific effects of Ethanone, 1-(5-ethyl-2-methylphenyl)- on these pathways have not been documented.

Protein and Nucleic Acid Binding Studies (In Vitro)

Data Tables

Due to the absence of experimental data from in vitro or in silico studies on Ethanone, 1-(5-ethyl-2-methylphenyl)-, no data tables can be generated.

Analysis of Ethanone, 1-(5-ethyl-2-methylphenyl)- in Advanced Chemical Applications

Following a comprehensive review of scientific literature and chemical databases, there is a notable absence of published research detailing the specific applications of the chemical compound Ethanone, 1-(5-ethyl-2-methylphenyl)- in the fields of polymer chemistry, catalysis, and fine chemical production as outlined.

Extensive searches for this specific compound in contexts such as a monomer or initiator in polymer synthesis, a component for the functionalization of polymer chains, a ligand in metal-catalyzed reactions, an organocatalyst, or as a documented intermediate in fine chemical manufacturing have yielded no specific results. The scientific and patent literature available does not appear to cover the roles and applications of Ethanone, 1-(5-ethyl-2-methylphenyl)- in these non-biological and non-human focused areas of advanced materials and chemical technology.

While research exists for structurally related acetophenone derivatives, the strict focus on Ethanone, 1-(5-ethyl-2-methylphenyl)- reveals a significant gap in the current body of scientific knowledge regarding its utility in the specified domains. Consequently, the detailed sections and subsections requested cannot be populated with scientifically accurate and verifiable information at this time.

Applications in Advanced Materials and Chemical Technology Non Biological, Non Human Focus

Use as an Intermediate in Fine Chemical Production

Synthesis of Flavor and Fragrance Compounds

Acetophenone (B1666503) and its derivatives are foundational materials in the flavor and fragrance industry. knowde.comnih.govbritannica.com Acetophenone itself possesses a sweet, floral, and nutty aroma, often described as reminiscent of orange blossoms, cherry, and almond. knowde.comolfactorian.com It is a common ingredient in perfumes, soaps, and lotions. knowde.com The olfactory properties of acetophenone derivatives are highly dependent on the substitution pattern on the phenyl ring. Alkyl substitutions, such as the ethyl and methyl groups in Ethanone (B97240), 1-(5-ethyl-2-methylphenyl)-, are known to influence the odor profile. For instance, p-alkylacetophenones are recognized for their peculiar flavoring properties, suggesting their use as fragrances. perfumerflavorist.com

The introduction of alkyl groups can modify the scent, often imparting different nuances. While the specific odor profile of Ethanone, 1-(5-ethyl-2-methylphenyl)- is not characterized in available literature, it can be anticipated to have a complex aroma with potential floral, nutty, and sweet notes, making it a candidate for use in fragrance compositions. olfactorian.comgoogleapis.comgoogle.com These compounds are often used to build and support various accords in perfumery, such as floral bouquets and woody aromatics. olfactorian.com

Table 1: Odor Profiles of Selected Alkyl-Substituted Acetophenones

| Compound Name | Substitution Pattern | Reported Odor Profile |

|---|---|---|